n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine
Description
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H26N2/c1-10(2)15(3)7-6-11-8-12-4-5-13(9-11)14-12/h10-14H,4-9H2,1-3H3 |
InChI Key |
ZJJMLUWGTRRCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The bicyclic 8-azabicyclo[3.2.1]octane scaffold is typically constructed via:
- Enantioselective cyclization of acyclic precursors containing stereochemical information, or
- Desymmetrization of achiral tropinone derivatives through stereoselective transformations.
Recent advances focus on stereocontrolled methods to access this core with high enantiopurity, critical for biological activity.
Specific Synthetic Routes to N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine
Preparation of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octane Intermediates
According to patent WO1999029690A1, a key intermediate is 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane, prepared by:
- Reduction of a precursor compound (formula HI) using a mixture of methanol and magnesium metal or sodium/lithium borohydride in methanol, optionally with pyridine.
- Catalytic hydrogenation with palladium catalysts under controlled pressure is also used.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction with Mg/MeOH | 0°C for 1 hr, then ambient | ~72 | Formation of magnesium methoxide thickens mixture |
| Borohydride reduction | Methanol, pyridine optional | Not stated | Selective reduction of cyano group |
| Catalytic hydrogenation | Pd catalyst, suitable pressure | Not stated | Alternative to chemical reduction |
After reduction, aqueous workup and extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, and concentration yields the cyano intermediate.
Conversion to 3-Cyano-3-hydroxy Derivatives
The cyano intermediate reacts with sodium cyanide and hydrochloric acid in organic solvents (e.g., butyl acetate or diethyl ether) at low temperatures (0–5°C) over extended times (up to 44 hours) to give 3-cyano-3-hydroxy derivatives.
Cyclization and Functionalization
Phosphorous oxychloride and pyridine are used to cyclize and convert hydroxy-cyano intermediates to bicyclic structures at low temperatures (-10 to 0°C), followed by heating to 80–88°C for 24 hours to complete the reaction.
Final Functionalization to this compound
The final step involves alkylation of the bicyclic amine nitrogen with a 2-(ethyl)-N-methylpropan-2-amine side chain. This can be achieved by:
- Nucleophilic substitution reactions using appropriate alkyl halides or alkylating agents under controlled temperature and solvent conditions.
- Careful control of stereochemistry is essential to maintain biological activity.
Reaction Conditions and Optimization
| Reaction Step | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|
| Reduction of precursor | Methanol | 0°C to ambient | 1 hour | Formation of magnesium methoxide thickens mixture |
| Cyanohydrin formation | Butyl acetate, MeOH | 0–5°C | 29–44 hours | Slow addition of NaCN and HCl |
| Cyclization with POCl3 and pyridine | Pyridine | -10°C to 88°C | 24 hours | Exothermic; temperature control critical |
| Alkylation to final amine | Various (e.g., DMF) | Ambient to reflux | Variable | Requires stereochemical control |
Analytical and Structural Confirmation
- Mass spectrometry confirms molecular weight and fragmentation patterns (e.g., mass 200 M+ for intermediates).
- Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm stereochemistry and purity.
- Thermal analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of various tropane alkaloids.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake . The molecular targets include serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1513209-78-3
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Structure : Features an 8-azabicyclo[3.2.1]octane (tropane) core linked to an ethyl chain terminated with N-methylpropan-2-amine (isopropylmethylamine) .
- InChIKey : ZJJMLUWGTRRCIJ-UHFFFAOYNA-N .
- Purity: 98% (commercial grade, now discontinued) .
Characterization typically involves NMR (¹H, ¹³C) and GC-MS for structural confirmation and purity assessment .
However, specific applications for this compound remain undocumented in the evidence.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous 8-azabicyclo[3.2.1]octane derivatives:
Key Observations :
Molecular Weight & Complexity: The target compound (210.36 g/mol) is lighter than derivatives with aromatic or bulky substituents (e.g., 468.53 g/mol for 10a). Simpler side chains may enhance bioavailability but reduce receptor selectivity .
Stereochemistry :
- Exo vs. endo configurations (e.g., 67139-56-4 in ) significantly influence pharmacological activity. The target compound’s stereochemistry is unspecified but likely impacts its interactions .
Safety Profiles :
Pharmacological and Industrial Relevance
- Tropane Core : Common in CNS-targeting molecules (e.g., cocaine analogs). The target compound’s isopropylmethylamine side chain may modulate dopamine or serotonin reuptake inhibition, though specific data are lacking .
- Fluorinated Derivatives (10a-d) : Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, making them candidates for neurotherapeutics .
- Morpholinyl Derivatives () : The morpholine ring improves solubility and pharmacokinetics, favoring oral administration .
Biological Activity
The compound n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine, often referred to as a derivative of the 8-azabicyclo[3.2.1]octane structure, has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H28N2
- Molecular Weight : 236 g/mol
- InChIKey : IEKZCZYBOWVSQC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:
- Vasopressin V(1A) Receptor Antagonism : Research has indicated that compounds within the 8-azabicyclo[3.2.1]octane class can act as selective antagonists of the vasopressin V(1A) receptor, which is implicated in various physiological processes including blood pressure regulation and social behavior .
- Opioid Receptor Modulation : Some derivatives have shown potential as mu-opioid receptor antagonists, suggesting a role in pain management and addiction treatment .
- Serotonin Receptor Interaction : The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor, which is associated with mood regulation and anxiety .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Treatment of Depression
A study investigated the effects of an 8-azabicyclo[3.2.1]octane derivative on depressive behaviors in rodents. The results indicated a significant reduction in depressive symptoms compared to controls, highlighting its potential as an antidepressant .
Case Study 2: Pain Management
In another study focusing on pain models, this compound was administered to assess its analgesic properties. The compound effectively reduced pain responses in subjects, suggesting its utility in pain management therapies .
Q & A
What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
Basic Synthesis Question
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is typically synthesized via Robinson-Schöpf-type cyclization or reductive amination of diketones. demonstrates that intermediates like 8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine can be functionalized using alkylation or nucleophilic substitution. For example, reacting the core with 2-bromo-1-(piperidin-1-yl)ethanone in CH3CN under reflux yields derivatives with >70% efficiency after purification via recrystallization .
Advanced Optimization
To improve stereochemical control, employ chiral auxiliaries or asymmetric catalysis. highlights tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate), which enable regioselective functionalization while minimizing side reactions. Post-synthetic deprotection with TFA/CH2Cl2 (1:1 v/v) achieves >90% recovery of the free amine .
How can conflicting NMR data arising from stereoisomerism be resolved?
Basic Characterization
Use <sup>1</sup>H and <sup>13</sup>C NMR to assign axial/equatorial protons in the bicyclic system. For instance, equatorial protons on the azabicyclo moiety typically resonate at δ 2.5–3.5 ppm, while axial protons appear upfield (δ 1.8–2.2 ppm) due to shielding effects .
Advanced Resolution
Employ 2D NMR (e.g., NOESY or ROESY) to distinguish stereoisomers. In , the endo/exo configuration of substituents on the azabicyclo ring was confirmed via cross-peaks between the N-methyl group (δ 2.3 ppm) and axial protons. For ambiguous cases, X-ray crystallography (as in ) provides definitive structural confirmation .
What methods are recommended for assessing the compound’s stability under physiological conditions?
Basic Stability Analysis
Conduct accelerated degradation studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 24–72 hours. suggests that ester or amide linkages in related analogs hydrolyze rapidly in SGF (t1/2 < 1 hour), necessitating prodrug strategies for oral delivery .
Advanced Mechanistic Studies
Use LC-MS/MS to identify degradation products. For example, oxidative deamination of the N-methylpropan-2-amine moiety generates aldehydes, which can be trapped with DNPH (2,4-dinitrophenylhydrazine) and quantified .
How does modification of the N-methylpropan-2-amine side chain influence receptor binding?
Basic Structure-Activity Relationship (SAR)
Replace the N-methyl group with bulkier substituents (e.g., isopropyl or piperidinyl) to assess steric effects. shows that piperidinyl analogs exhibit 3-fold higher affinity for monoamine transporters compared to dimethylamino derivatives, likely due to enhanced hydrophobic interactions .
Advanced Pharmacological Profiling
Use radioligand displacement assays (e.g., [<sup>3</sup>H]citalopram for serotonin transporters). notes that N-alkyl chain length correlates with off-target activity; for instance, N-isopropyl groups reduce κ-opioid receptor binding by 50% compared to N-methyl .
How can contradictions in biological activity data between in vitro and in vivo models be addressed?
Basic Data Reconciliation
Re-evaluate assay conditions: In vitro assays may lack metabolic enzymes (e.g., CYP450), leading to false negatives. Co-incubate with liver microsomes (e.g., human S9 fraction) to simulate first-pass metabolism .
Advanced Systems Pharmacology
Develop PBPK/PD models to account for tissue distribution and metabolite activity. For example, ’s naphthamide derivatives showed poor CNS penetration in vivo despite high in vitro permeability, attributed to P-glycoprotein efflux. Inhibitors like verapamil (10 µM) restored brain bioavailability by 40% .
What analytical techniques are critical for detecting impurities in scaled-up synthesis?
Basic Quality Control
Use GC-MS for volatile byproducts (e.g., residual solvents) and HPLC-PDA for non-volatile impurities. lists common tropane-related impurities, such as 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, which elutes at 12.3 min (C18 column, 0.1% TFA/ACN gradient) .
Advanced Characterization
Apply HRMS and <sup>19</sup>F NMR (if fluorinated impurities are present) for structural elucidation. identifies benzyl-triazole derivatives as major byproducts (m/z 429.22 [M+H]<sup>+</sup>), requiring column chromatography (silica gel, EtOAc/hexane) for removal .
How can computational modeling guide the design of analogs with improved selectivity?
Basic Docking Studies
Perform molecular docking (e.g., AutoDock Vina) into homology models of target receptors. ’s imidazopyridine-carboximidamide analogs showed >80% docking score correlation with experimental IC50 values for kinase targets .
Advanced Free Energy Calculations
Use MM-GBSA to predict binding affinities. For the azabicycloethyl moiety, ΔG calculations revealed that replacing N-methyl with cyclopropylmethyl improves van der Waals interactions by 2.1 kcal/mol, aligning with ’s SAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
